N-butyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-butyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core, a sulfanyl-linked carbamoyl group, and a butyl-propanamide side chain.
Properties
IUPAC Name |
N-butyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S/c1-3-4-14-27-22(32)13-12-21-25(34)31-24(29-21)19-10-5-6-11-20(19)30-26(31)36-16-23(33)28-17-8-7-9-18(15-17)35-2/h5-11,15,21H,3-4,12-14,16H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGYBPPTYQXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of imidazoquinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
The molecular formula of this compound is C26H29N5O4S, with a molecular weight of approximately 507.6 g/mol. Its structure features several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O4S |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 1095323-80-0 |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, imidazoquinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce tumor cell viability and induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on related imidazoquinazolines have revealed their effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic processes. This suggests that this compound could potentially be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
Case Studies and Experimental Findings
Several studies have explored the biological activities of imidazoquinazoline derivatives and their potential applications:
- Antiviral Activity : A study highlighted the antiviral properties of similar compounds against various viruses, including HIV and HSV. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced antiviral efficacy .
- Inhibition of Enzymatic Activity : Research indicated that related compounds could inhibit specific enzymes involved in cancer progression, thus presenting a dual action mechanism of both anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactivity and Computational Similarity Analysis
While direct bioactivity data for the compound are absent, and highlight that structural similarity strongly correlates with shared bioactivity profiles and protein target interactions. For example:
- Cluster Analysis: Hierarchical clustering of compounds based on bioactivity profiles () suggests that the target compound may align with clusters of kinase inhibitors or protease modulators due to its imidazoquinazolinone core, a common scaffold in such inhibitors .
- Molecular Similarity Metrics: Tanimoto and Dice indices () could quantify similarity between the target compound and known inhibitors. For instance, its methoxyphenylcarbamoyl group may yield high similarity scores with pesticidal benzamides () or antioxidant hydroxamic acids () .
Key Data Table: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yield and purity be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of heterocyclic cores (e.g., imidazoquinazolinone), sulfanyl group introduction, and amidation. Key steps:
Core Formation : Cyclization of precursors (e.g., quinazolinone derivatives) under controlled temperature (70–100°C) using DMF or THF as solvents .
Sulfanylation : Reaction with mercaptoacetamide derivatives in the presence of K₂CO₃ to introduce the sulfanyl moiety .
Amidation : Coupling with N-butylpropanamide using carbodiimide-based reagents (e.g., HBTU) .
Optimization :
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading) .
- Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., methoxyphenyl groups at δ 3.8–4.2 ppm for OCH₃) .
- IR : Identify carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s interaction with biological targets?
- Methodological Answer :
- Binding Assays :
Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (KD, kon/koff) .
Fluorescence Polarization : Use fluorescently labeled ligands to quantify competitive displacement .
- Enzymatic Inhibition : Conduct dose-response curves (IC₅₀) with ATP-dependent enzymes (e.g., PI3K) .
- Cellular Uptake : Track intracellular accumulation using radiolabeled analogs or LC-MS quantification .
Q. How should discrepancies in reported biological activity data be addressed?
- Methodological Answer :
- Reproducibility Checks :
Validate assay conditions (pH, temperature, cofactors) across labs .
Confirm compound stability under assay conditions via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
